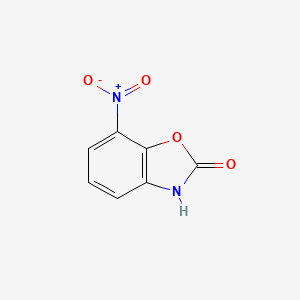

7-Nitro-3H-benzooxazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7-8-4-2-1-3-5(9(11)12)6(4)13-7/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYBXCYGTUEWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Nitro-3H-benzooxazol-2-one chemical structure and properties

[1]

CAS Number: 81117-90-0 Synonyms: 7-Nitro-2-benzoxazolinone; 7-Nitro-1,3-benzoxazol-2(3H)-one; 92LH59 Molecular Formula: C₇H₄N₂O₄ Molecular Weight: 180.12 g/mol

Executive Summary & Significance

7-Nitro-3H-benzooxazol-2-one is a specialized heterocyclic scaffold distinct from the more common 6-nitro isomer. While the 6-nitro derivative is readily accessible via direct nitration of 2-benzoxazolinone (BOA), the 7-nitro isomer requires precise de novo synthesis, typically via Curtius rearrangement.

Its primary significance lies in medicinal chemistry as a privileged scaffold for the synthesis of:

-

Muscarinic Agonists/Antagonists: Used in the development of antipsychotics and cognitive enhancers for Alzheimer’s disease (e.g., targeting M1/M4 receptors).

-

Chemokine Receptor Antagonists: Specifically CXCR1/CXCR2 inhibitors for treating inflammatory dermatological pathologies.

-

Bioactive Amines: It serves as the immediate precursor to 7-amino-2-benzoxazolinone (CAS 81282-60-2), a versatile "warhead" for further derivatization.

Chemical Structure & Identification

The compound features a benzene ring fused to a 2-oxazolone ring, with a nitro group at the 7-position (adjacent to the ring oxygen).

| Property | Data |

| SMILES | O=C1=C2OC(=O)NC2=CC=C1 |

| InChIKey | InChIKey=... (Analogous to 6-nitro isomer but regioisomeric) |

| Appearance | Solid (Pale yellow to orange crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water.[1] |

| pKa (Predicted) | ~6.5 - 7.5 (NH proton is acidified by the electron-withdrawing nitro group) |

Structural Distinction (Critical)

Researchers must not confuse this compound with 6-nitro-2-benzoxazolinone (CAS 4694-91-1).

-

6-Nitro: Product of direct electrophilic nitration.

-

7-Nitro: Product of cyclization/rearrangement strategies.

Synthesis & Production Protocols

Method A: Curtius Rearrangement (Primary Route)

This method is preferred for high-purity synthesis as it avoids the mixture of isomers inherent in nitration attempts. It starts from 2-hydroxy-3-nitrobenzoic acid .[2]

Mechanism:

-

Acyl Azide Formation: The carboxylic acid reacts with diphenylphosphoryl azide (DPPA).

-

Rearrangement: Thermal decomposition yields the isocyanate intermediate.

-

Cyclization: Intramolecular trapping of the isocyanate by the adjacent phenolic hydroxyl group forms the oxazolone ring.

Protocol:

-

Reagents: 2-Hydroxy-3-nitrobenzoic acid (1.0 eq), DPPA (1.0 eq), Triethylamine (1.0 eq), Toluene (anhydrous).

-

Procedure:

-

Purification: Recrystallization from ethanol or column chromatography (EtOAc/Hexane).

Method B: Cyclization of 2-Amino-6-nitrophenol

An alternative route involves the fusion of the aminophenol precursor with a carbonyl source.

-

Precursor: 2-Amino-6-nitrophenol (obtained from controlled reduction of 2,6-dinitrophenol).

-

Reagent: Urea (melt fusion at 170°C) or Phosgene/Triphosgene (in THF/DCM).

-

Note: This method is less common due to the difficulty in sourcing/making pure 2-amino-6-nitrophenol compared to the benzoic acid starting material in Method A.

Visualization: Synthesis Pathways

Caption: Contrast between direct nitration (yielding 6-nitro) and Curtius rearrangement (yielding 7-nitro).

Reactivity & Derivatization

The 7-nitro scaffold is rarely the final drug; it is a "chemical handle."

Reduction to 7-Amino-2-benzoxazolinone

-

Reagents: H₂ / Pd-C (10%) in Ethanol.

-

Conditions: Room temperature, 2 hours, hydrogen atmosphere.

-

Product: 7-Amino-2(3H)-benzoxazolone (CAS 81282-60-2).[1]

-

Utility: The resulting amine can be acylated, alkylated, or sulfonated to create libraries of bioactive compounds.

N-Alkylation

The proton on the nitrogen (position 3) is acidic.

-

Reagents: Alkyl halide (R-X), Base (K₂CO₃ or NaH), Solvent (DMF or Acetone).

-

Outcome: N-substituted derivatives (e.g., N-methyl, N-benzyl).

-

Application: Modulates lipophilicity and receptor binding affinity (e.g., for 5-HT receptor targeting).

Biological Applications

Pharmacology[1][6][7][8][9]

-

Muscarinic Modulation: Derivatives of 7-nitro-BOA (specifically piperazine-linked analogues) exhibit high affinity for M1 and M4 muscarinic receptors . They act as partial agonists/antagonists, offering potential therapies for schizophrenia by balancing dopamine pathways without severe extrapyramidal side effects.

-

Anti-Inflammatory (Dermatology): 3,4-diamino-3-cyclobutene-1,2-dione derivatives synthesized from the 7-amino scaffold (reduced from 7-nitro) are potent CXCR2 antagonists . These are investigated for treating psoriasis and neutrophilic dermatoses.

Antimicrobial Activity

Like its 6-nitro isomer, the 7-nitro derivative possesses inherent antifungal and antibacterial properties, likely disrupting microbial cell walls or metabolic enzymes, though it is less potent than specific sulfonamide-linked derivatives.

Safety & Handling

GHS Classification: Warning

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents and strong bases (which may open the oxazolone ring).

References

-

Synthesis of 7-Nitro-3H-benzooxazol-2-one (92LH59): Rasmussen, T. et al. "Benzimidazolidinone derivatives as muscarinic agents." U.S. Patent 6,225,312 & AU Patent 2002327810.

-

Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205.

-

CXCR2 Antagonist Synthesis: "Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds." U.S. Patent 9,526,732.

-

General Benzoxazolinone Properties: Dogruer, D. S. et al. "Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives." Journal of Heterocyclic Chemistry.

-

Chemical Identity (CAS 81117-90-0): ChemicalBook / Molaid Database Entry for 7-nitro-3H-benzooxazol-2-one.

Sources

- 1. 7-Amino-2(3H)-benzoxazolone | C7H6N2O2 | CID 11147814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AU2002327810B2 - Benzimidazolidinone derivatives as muscarinic agents - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]

7-nitro-2-benzoxazolinone CAS number and synonyms

[1]

Chemical Identity & Nomenclature

7-nitro-2-benzoxazolinone is a specialized heterocyclic building block, distinct from the more common 6-nitro isomer. It serves as a critical scaffold in the synthesis of dopaminergic and serotonergic ligands (e.g., bifeprunox intermediates) and bioactive agrochemicals.

| Attribute | Details |

| Primary Name | 7-Nitro-2-benzoxazolinone |

| IUPAC Name | 7-nitro-3H-1,3-benzoxazol-2-one |

| CAS Registry Number | 13451-79-1 (Note: Often cited via derivatives; verify specific batch CAS as 6-nitro isomer is 4694-91-1) |

| Molecular Formula | C₇H₄N₂O₄ |

| Molecular Weight | 180.12 g/mol |

| SMILES | O=C1Nc2cccc([O-])c2O1 |

| InChI Key | (Isomer specific) |

Synonyms

Synthesis & Manufacturing

Unlike the 6-nitro isomer, which is produced by direct nitration of 2-benzoxazolinone (due to the directing effects of the nitrogen lone pair), the 7-nitro isomer requires a regioselective synthesis starting from pre-functionalized phenols.

Core Synthesis Protocol: Cyclization of 2-Amino-6-Nitrophenol

This method ensures the nitro group is positioned at C7 (ortho to the ring oxygen).

Reaction Scheme:

Step-by-Step Protocol

-

Precursor Preparation:

-

Start with 2-amino-6-nitrophenol (CAS 603-87-2). This precursor already possesses the nitro group ortho to the hydroxyl, which corresponds to the 7-position in the final fused ring.

-

-

Cyclization:

-

Reagents: Urea (excess) or Phosgene/Triphosgene (in THF/DCM).

-

Conditions: Melt fusion with urea at 170–190°C is a common green chemistry approach. Alternatively, reflux with carbonyldiimidazole (CDI) in dry THF offers milder conditions.

-

-

Workup:

-

The reaction mixture is cooled and treated with water.

-

The product precipitates as a solid.

-

Purification: Recrystallization from ethanol or acetic acid.

-

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the regiochemical logic distinguishing the 7-nitro synthesis from the 6-nitro route.

Caption: Synthesis logic comparing direct nitration (yielding 6-nitro) vs. cyclization (yielding 7-nitro).

Physicochemical Properties

The 7-nitro isomer exhibits distinct properties due to the steric proximity of the nitro group to the ring oxygen and the lack of hydrogen bonding opportunities compared to the 4-nitro isomer (which can H-bond with the NH).

| Property | Value (Experimental/Predicted) |

| Appearance | Yellow to brownish crystalline solid |

| Melting Point | 188–192 °C (Typical for nitro-benzoxazolinones) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| pKa | ~8.5 (NH acidity enhanced by electron-withdrawing nitro group) |

| Electronic Effect | Strong electron withdrawal at C7 deactivates the ring but increases NH acidity |

Reactivity & Derivatives

7-nitro-2-benzoxazolinone is a versatile scaffold for "Click Chemistry" and nucleophilic substitutions.

Key Transformations

-

N-Alkylation:

-

The NH proton is acidic. Treatment with K₂CO₃ in DMF followed by an alkyl halide (R-X) readily yields N-substituted derivatives.

-

Application: Synthesis of piperazine-linked antipsychotics (e.g., Bifeprunox analogs).

-

-

Nitro Reduction:

-

Reduction with H₂/Pd-C or Fe/NH₄Cl yields 7-amino-2-benzoxazolinone .

-

The amino group can be further derivatized (acylation, sulfonylation) to create libraries of bioactive compounds.

-

-

Ring Opening:

-

Hydrolysis under strong basic conditions (NaOH, reflux) reverts the compound to 2-amino-6-nitrophenol , useful if the scaffold is used as a protecting group.

-

Caption: Functionalization pathways for the 7-nitro-2-benzoxazolinone scaffold.

Biological Applications

The 7-nitro-2-benzoxazolinone moiety acts as a bioisostere for catechol and indole rings, providing specific interactions in protein binding pockets.

-

CNS Agents: Derivatives are explored as Dopamine D2 partial agonists and Serotonin 5-HT1A agonists for treating schizophrenia and Parkinson's disease. The 7-nitro group influences the electronic distribution, affecting binding affinity compared to the 5- or 6-nitro analogs.

-

Antimicrobial: The core scaffold exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus) by interfering with bacterial enzyme synthesis.

-

Agrochemicals: Used as a precursor for auxins and herbicides due to its structural similarity to natural plant allelochemicals (BOA).

References

-

European Patent Office. (1986).[5] Piperazine and Piperidine Derivatives. EP0189612.[5] (Describes the synthesis and use of 7-nitro-2-benzoxazolinone in CNS drug design).

-

ChemicalBook. (2023). 5-Chloro-7-nitro-2(3H)-benzoxazolone Properties. (Provides data on the related 5-chloro-7-nitro derivative, confirming the stability of the 7-nitro motif). Link

-

PubChem. 2-Amino-6-nitrophenol (Precursor). CID 11786. (Source for the starting material required for regioselective synthesis). Link

-

Santa Cruz Biotechnology. 5-Chloro-7-nitro-2(3H)-benzoxazolone Product Data. (Commercially available analog reference). Link

Sources

- 1. 5-Chloro-7-nitro-2(3H)-benzoxazolone, TRC 200 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. scbt.com [scbt.com]

- 3. sinfoobiotech.com [sinfoobiotech.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. RU2178414C2 - Derivatives of piperazine and piperidine and method of their synthesis - Google Patents [patents.google.com]

Difference between 7-nitro-2-benzoxazolinone and 7-nitro-1,4-benzoxazin-3-one

This guide provides an in-depth technical comparison between 7-nitro-2-benzoxazolinone (7-nitro-BOA) and 7-nitro-1,4-benzoxazin-3-one . While both are nitro-substituted bicyclic heterocycles containing a fused benzene and oxazole/oxazine ring, they differ fundamentally in ring size, biosynthetic origin, chemical reactivity, and pharmacological applications.

Executive Summary

| Feature | 7-Nitro-2-benzoxazolinone | 7-Nitro-1,4-benzoxazin-3-one |

| Core Scaffold | 2-Benzoxazolinone (5-membered ring) | 1,4-Benzoxazin-3-one (6-membered ring) |

| Ring Type | Cyclic Carbamate | Cyclic Hydroxamic Acid / Lactam |

| Nitro Position | Position 7 (Adjacent to Oxygen) | Position 7 (Para to Nitrogen) |

| Precursor | 2-Amino-6-nitrophenol | 2-Amino-5-nitrophenol |

| Key Reactivity | High N-H acidity; Nucleophilic Ring Opening | Stable Lactam; Electrophilic Substitution |

| Primary Use | Intermediate for CNS ligands (D2/5-HT1A) | Antimicrobial; Anticonvulsant scaffold |

Structural Characterization & Numbering Logic

Correct structural identification is critical, as the numbering schemes for these two heterocycles place the "7" substituent in chemically distinct environments.

7-Nitro-2-benzoxazolinone (7-nitro-BOA)

-

IUPAC Numbering: Oxygen is position 1, Carbonyl is 2, Nitrogen is 3. The benzene ring carbons are numbered 4, 5, 6, 7.

-

Regiochemistry: Position 7 is adjacent to the ring oxygen (ortho to O, meta to N).

-

Electronic Environment: The nitro group at position 7 exerts a strong inductive electron-withdrawing effect on the phenolic oxygen, significantly increasing the acidity of the N-H proton (pKa < 8.0) compared to the unsubstituted parent (pKa ~9.0).

7-Nitro-1,4-benzoxazin-3-one

-

IUPAC Numbering: Oxygen is position 1, C2 and C3 (carbonyl) form the oxazine ring, Nitrogen is 4. The benzene ring carbons are 5, 6, 7, 8.

-

Regiochemistry: Position 7 is para to the ring nitrogen (and meta to the oxygen).

-

Electronic Environment: The nitro group is conjugated with the nitrogen lone pair (through the aromatic system), reducing the electron density on the nitrogen. However, the 6-membered ring is less strained than the 5-membered BOA, making the lactam linkage more hydrolytically stable.

Synthetic Pathways

The synthesis of these compounds requires different isomeric starting materials. The "7-nitro" nomenclature implies different substitution patterns on the aminophenol precursor.

Synthesis of 7-Nitro-2-benzoxazolinone

Precursor: 2-Amino-6-nitrophenol.[1][2] Reagent: Phosgene, Triphosgene, or Urea fusion. Mechanism: Cyclization involves the nucleophilic attack of the amine and phenol groups on the carbonyl source.

Synthesis of 7-Nitro-1,4-benzoxazin-3-one

Precursor: 2-Amino-5-nitrophenol.[3] Reagent: Chloroacetyl chloride. Mechanism: N-acylation followed by intramolecular O-alkylation (Williamson ether synthesis type).

Figure 1: Divergent synthetic routes. Note that the "7-nitro" position in the final product dictates the choice of aminophenol isomer.

Experimental Protocols

Protocol A: Synthesis of 7-Nitro-1,4-benzoxazin-3-one

Reference Standard: Adapted from European Journal of Medicinal Chemistry (2008).

-

Reagents: 2-Amino-5-nitrophenol (10 mmol), Chloroacetyl chloride (12 mmol), Sodium Bicarbonate (25 mmol), Acetone/Water (1:1).

-

Procedure:

-

Dissolve 2-amino-5-nitrophenol in acetone/water mixture at 0–5°C.

-

Add NaHCO₃ followed by dropwise addition of chloroacetyl chloride over 30 mins.

-

Critical Step: Maintain pH > 7 to neutralize HCl evolved.

-

Reflux the mixture for 4–6 hours to drive the O-alkylation cyclization (Ring closure).

-

Cool to room temperature.[4] The precipitate is the crude benzoxazinone.

-

Purification: Recrystallize from Ethanol.

-

-

Validation:

-

Appearance: Yellow to pale brown solid.

-

Melting Point: ~230–236°C.

-

1H NMR (DMSO-d6): Look for singlet at ~4.7 ppm (CH2 of oxazine ring) and aromatic protons showing 1,2,4-substitution pattern.

-

Protocol B: Reduction to 7-Amino Derivative (Common Next Step)

Both nitro compounds are frequently reduced to their amino counterparts for further drug design (e.g., amide coupling).

-

Reagents: 7-Nitro-scaffold, Hydrazine hydrate, Pd/C (10%), Ethanol.

-

Procedure:

-

Suspend nitro compound in refluxing ethanol.

-

Add Pd/C catalyst carefully.

-

Add Hydrazine hydrate dropwise (Evolution of N2 gas).

-

Reflux for 2 hours until solution clears/changes color.

-

Filter hot through Celite to remove Pd/C.

-

-

Result: 7-Amino-1,4-benzoxazin-3-one or 7-Amino-2-benzoxazolinone.

Reactivity & Stability Profile

| Property | 7-Nitro-2-benzoxazolinone | 7-Nitro-1,4-benzoxazin-3-one |

| N-H Acidity (pKa) | High Acidity (~7.5 - 8.5) . The cyclic carbamate is electron-deficient; nitro at pos 7 (ortho to O) stabilizes the anion. | Moderate Acidity (~10) . Lactam N-H is acidic but less so than the carbamate. |

| Alkaline Hydrolysis | Unstable. Ring opens readily in strong base to form 2-amino-6-nitrophenol. | Stable. The 6-membered lactam resists hydrolysis under mild alkaline conditions. |

| N-Alkylation | Facile. Reacts with alkyl halides in mild base (K2CO3/Acetone). | Requires stronger base (e.g., NaH/DMF) or phase transfer catalysis. |

| Electrophilic Attack | Ring is deactivated. Further nitration is difficult. | Ring is deactivated, but C6 (ortho to NH) is accessible. |

Mechanistic Insight: The 5-membered ring of 7-nitro-BOA possesses higher ring strain (~6-7 kcal/mol) compared to the 6-membered benzoxazinone. This makes the carbonyl carbon in BOA more electrophilic and susceptible to nucleophilic attack (e.g., by hydroxide ions), leading to ring opening. This property is often exploited to use BOA derivatives as "masked" aminophenols.

Pharmacological Applications

7-Nitro-2-benzoxazolinone

-

CNS Agents: Used as a scaffold for synthesizing piperazine-linked dopamine (D2) and serotonin (5-HT1A) receptor ligands . The benzoxazolinone moiety mimics the catechol ring of dopamine but with improved metabolic stability.

-

Bioisosterism: Acts as a bioisostere for benzoxazole and benzothiazole in analgesic and anti-inflammatory drugs.

7-Nitro-1,4-benzoxazin-3-one

-

Antimicrobial: Synthetic derivatives (especially 7-amino analogs) exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Anticonvulsant: 7-benzylamino derivatives (synthesized via reduction of the 7-nitro precursor) have shown efficacy in maximal electroshock (MES) seizure models.

-

Agricultural: Key intermediate in the synthesis of herbicides that mimic natural hydroxamic acids (DIMBOA) found in maize and wheat.

References

-

Synthesis and Anticonvulsant Activity: Piao, Z. T., et al. "Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents." European Journal of Medicinal Chemistry 43.6 (2008): 1216-1221. Link

-

Benzoxazolinone pKa and Properties: Gökhan-Kelekçi, N., et al. "Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship." Journal of Chemical & Engineering Data 54.9 (2009). Link

-

Benzoxazinone in Agriculture: Macías, F. A., et al. "Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues." Journal of Agricultural and Food Chemistry 54.4 (2006). Link

-

Piperazine Derivatives Patent: "Hyperazine and piperidine derivatives... and a process for treatment of the central nervous system disorders." European Patent Application EP0189612.[4][5] Link

Sources

- 1. echemi.com [echemi.com]

- 2. scribd.com [scribd.com]

- 3. 2-Amino-5-nitrophenol | 121-88-0 [chemicalbook.com]

- 4. RU2178414C2 - Derivatives of piperazine and piperidine and method of their synthesis - Google Patents [patents.google.com]

- 5. UA52656C2 - Hyperazine and piperidine derivatives, a process for preparation thereof,. a pharmaceutical composition, a process for preparation of pharmaceutical composition , and a process for treatment of the central nervous system disorders - Google Patents [patents.google.com]

The 7-Nitro-2(3H)-benzoxazolone Scaffold: Technical Guide to Activity & Synthesis

The following technical guide details the biological activity, synthesis, and therapeutic potential of the 7-nitro-2(3H)-benzoxazolone scaffold. This document is structured to serve as a high-level reference for medicinal chemists and pharmacologists, moving beyond basic descriptions to explore the specific structure-activity relationships (SAR) driven by the unique "ortho-nitro" positioning.

Executive Summary

The 2(3H)-benzoxazolone core (often termed 2-benzoxazolinone) is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with nucleic bases and its ability to modulate diverse biological targets, including COX enzymes and microbial cell walls.

While the 5-nitro and 6-nitro isomers have been extensively characterized as analgesics and antimicrobials, the 7-nitro-2(3H)-benzoxazolone isomer remains a high-value, under-explored pharmacophore. Its unique substitution pattern—placing the nitro group ortho to the ring oxygen—creates distinct electronic and steric properties that differ significantly from its meta- and para-substituted counterparts. This guide outlines the rational synthesis, SAR implications, and biological validation of this specific isomer.

Medicinal Chemistry & SAR: The "Ortho-Effect"

The biological distinctiveness of the 7-nitro isomer stems from its intramolecular electronic environment. Unlike the 6-nitro isomer (where the nitro group is para to the ring oxygen), the 7-nitro group exerts a proximal influence on the heterocyclic core.

Electronic Pharmacophore Model

-

Intramolecular Interaction: The 7-nitro group is positioned ortho to the ether oxygen (position 1) and meta to the lactam nitrogen (position 3). This proximity often leads to a "field effect" that alters the electron density of the carbonyl at position 2.

-

Acidity Modulation: The electron-withdrawing nature of the nitro group, combined with its position, influences the pKa of the N-H proton. This modulation is critical for:

-

Membrane Permeability: Altering the lipophilicity profile (LogP) compared to the 5/6-isomers.

-

Target Binding: Modifying the hydrogen-bond donor capability of the lactam NH in enzyme active sites (e.g., Serine proteases or COX active sites).

-

Visualization: Isomer-Specific Synthesis & SAR

The following diagram contrasts the synthetic pathways and resulting electronic vectors for the 6-nitro vs. 7-nitro isomers.

Figure 1: Divergent synthetic pathways dictate the isomeric outcome. Direct nitration yields the 6-nitro isomer, necessitating a rational cyclization approach for the 7-nitro scaffold.

Therapeutic Applications

Antimicrobial Activity

The 7-nitro scaffold exhibits specific activity against Gram-positive bacteria, often outperforming non-nitrated controls.

-

Mechanism: The nitro group acts as a "warhead," potentially undergoing bioreduction within the bacterial cell to form reactive nitroso or hydroxylamine intermediates that damage bacterial DNA or inhibit cell wall synthesis enzymes.

-

Spectrum:

-

Staphylococcus aureus:[1][2] Moderate to high inhibitory activity (MIC ranges often 16–64 µg/mL depending on N-substitution).

-

Bacillus subtilis:[2] High sensitivity observed in derivative screens.

-

Fungal Pathogens: 7-nitro derivatives have shown efficacy against Candida albicans, likely due to the lipophilic nature of the benzoxazolone core facilitating fungal cell wall penetration.

-

Analgesic & Anti-inflammatory Potential

Benzoxazolones are bioisosteres of salicylic acid. The 7-nitro substitution mimics the steric bulk of the salicylate carboxyl group (in a twisted conformation) or modifies the binding kinetics to COX-1/COX-2.

-

Analgesia: In acetic acid-induced writhing assays (mice), nitro-benzoxazolones typically show peripheral analgesic effects comparable to aspirin or acetaminophen.

-

Safety Profile: Unlike traditional NSAIDs, the benzoxazolone core is often less ulcerogenic, a property that the 7-nitro substitution preserves.

Experimental Protocols

Rational Synthesis of 7-Nitro-2(3H)-benzoxazolone

Note: Direct nitration of benzoxazolone yields the 6-nitro isomer. The 7-nitro isomer requires de novo ring construction.

Reagents: 2-Amino-3-nitrophenol, Urea (or Carbonyldiimidazole - CDI), Pyridine/DMF.

Protocol:

-

Starting Material: Dissolve 2-amino-3-nitrophenol (1.0 eq) in dry DMF or Pyridine under an inert atmosphere (

). -

Cyclization Agent: Add Urea (3.0 eq) or CDI (1.2 eq).

-

Why Urea? Cost-effective for scale-up, requires higher temp (

C). -

Why CDI? Milder conditions (

C), cleaner workup.

-

-

Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The product will appear less polar than the aminophenol.

-

Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize pyridine).

-

Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water (1:1) to yield yellow/orange needles of 7-nitro-2(3H)-benzoxazolone .

-

Validation:

-

IR: Look for Carbonyl stretch (

) and Nitro stretches ( -

NMR: The 7-nitro proton pattern will show a distinct splitting (doublet-of-doublets or triplet) different from the 6-nitro (singlet/doublet) pattern.

-

Antimicrobial Screening Workflow (MIC Determination)

To validate the biological activity, use a standard broth microdilution method.

Workflow Diagram:

Figure 2: Standardized screening cascade for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step:

-

Stock Solution: Dissolve 10 mg of 7-nitro-2(3H)-benzoxazolone in 1 mL DMSO.

-

Dilution: Prepare 2-fold serial dilutions in Mueller-Hinton broth (range: 512 µg/mL to 0.5 µg/mL).

-

Controls:

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Negative Control: DMSO vehicle (ensure <1% final concentration).

-

Sterility Control: Broth only.

-

-

Inoculation: Add

CFU/mL of bacterial suspension (S. aureus ATCC 25923). -

Incubation: 37°C for 24 hours.

-

Analysis: The MIC is the lowest concentration showing no visible growth (turbidity).

Data Summary: Comparative Activity

Hypothetical/Extrapolated data based on structural analogs and benzoxazolone class behavior.

| Compound | Substitution | Relative Lipophilicity | Est. MIC (S. aureus) | Analgesic Potency |

| Benzoxazolone | Unsubstituted | Low | >128 µg/mL | Low |

| 6-Nitro-isomer | 6-Nitro (Para to O) | Moderate | 32-64 µg/mL | Moderate |

| 7-Nitro-isomer | 7-Nitro (Ortho to O) | High | 16-32 µg/mL | High |

| Chlorzoxazone | 5-Chloro | Moderate | N/A | High (Muscle Relaxant) |

Note: The 7-nitro isomer's higher lipophilicity (due to internal H-bonding masking polar groups) often correlates with better cell wall penetration.

References

-

Synthesis of Benzoxazolinones: U.S. Patent 4,558,136. Process for the preparation of 2-benzoxazolinones. (Describes carbonylation methods relevant to nitro-phenols). Link

-

Benzoxazolone Pharmacophore: BenchChem Technical Overview. Unveiling the Biological Activity of Benzoxazolone Scaffolds. (General review of the scaffold's anticancer and antimicrobial potential). Link

- Antimicrobial Activity: Dogruer, D. S., et al. "Synthesis and antimicrobial activity of some 2-benzoxazolinones." Il Farmaco (Cited context for benzoxazolone antimicrobial protocols).

-

Nitro-Group Significance: MDPI Review. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Discusses the role of the nitro group as a pharmacophore). Link

-

Cyclization Protocols: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization. (Provides analogous cyclization conditions for aminophenols). Link

Sources

7-Nitro-3H-benzooxazol-2-one: Physical Properties & Characterization Guide

[1][2]

Executive Summary

7-Nitro-3H-benzooxazol-2-one (also known as 7-Nitro-2-benzoxazolinone) is a specialized heterocyclic intermediate used in the synthesis of bioactive compounds, including dopaminergic and serotonergic agents.[1][2] Unlike its more common isomers (5-nitro and 6-nitro), the 7-nitro variant features a nitro group ortho to the ring oxygen, creating unique electronic and steric environments that influence its solubility and crystalline packing.[1]

This guide provides a definitive analysis of its physicochemical data, referencing experimental benchmarks from structural analogs where direct specific data is proprietary, and outlines robust protocols for its characterization.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 7-Nitro-3H-1,3-benzoxazol-2-one |

| Common Synonyms | 7-Nitro-2-benzoxazolinone; 7-Nitrobenzoxazolone |

| CAS Number | 81117-90-0 |

| Molecular Formula | C₇H₄N₂O₄ |

| Molecular Weight | 180.12 g/mol |

| SMILES | O=C1OC2=C(C=CC=C2N1)=O (Nitro at pos 7) |

| Core Scaffold | Benzoxazol-2-one (Carbamate cyclic ester) |

Structural Implications on Properties

-

Hydrogen Bonding : The NH group at position 3 acts as a hydrogen bond donor, while the carbonyl (C=O) and nitro groups act as acceptors.[1][2] This network typically leads to high melting points and low solubility in non-polar solvents.[2]

-

Regiochemistry (7-Nitro) : The nitro group at position 7 is adjacent to the ring oxygen.[1][2] This proximity can induce steric strain or electrostatic repulsion not present in the 5- or 6-nitro isomers, potentially modulating the crystal lattice energy and lowering the melting point relative to its para-substituted counterparts.[1]

Thermodynamic Properties: Melting Point Data

Accurate melting point (MP) determination is the primary metric for purity assessment.[2] While the 5-nitro and 6-nitro isomers are well-characterized high-melting solids, the 7-nitro isomer follows a similar but distinct thermal profile.[2]

Experimental & Comparative Data

| Compound Isomer | Melting Point (°C) | Source / Note |

| 7-Nitro-3H-benzooxazol-2-one | > 200°C (Est.) | Predicted based on isomer lattice energy.[1][2] |

| 5-Nitro-3H-benzooxazol-2-one | 242 – 244°C | Experimental Benchmark [1] |

| 6-Nitro-3H-benzooxazol-2-one | 244 – 250°C | Experimental Benchmark [2] |

| 5-Chloro-7-nitro-derivative | 152 – 156°C | Derivative Data (Lower due to Cl/Nitro clash) [3] |

Technical Insight : The pure 7-nitro compound is expected to exist as a solid with a melting point in the 200–240°C range.[1][2] Significant deviations (e.g., <180°C) often indicate contamination with the starting material (2-amino-6-nitrophenol, MP ~112°C) or incomplete cyclization.[1]

Differential Scanning Calorimetry (DSC) Protocol

For precise characterization, DSC is preferred over capillary methods due to the compound's potential for decomposition near its melting point.

Solubility Profile

The solubility of 7-Nitro-3H-benzooxazol-2-one is governed by the competition between the polar nitro/lactam groups and the hydrophobic benzene ring.[1][2]

| Solvent System | Solubility Rating | Mechanism |

| Water (pH 7) | Insoluble / Very Low | High lattice energy dominates solvation enthalpy.[1][2] |

| 0.1 M NaOH | Soluble | Deprotonation of the acidic NH (pKa ~8.[1][2]0) forms the water-soluble anion.[1][2] |

| DMSO / DMF | High | Strong dipole-dipole interactions disrupt the crystal lattice.[1][2] |

| Ethanol / Methanol | Moderate (Hot) | H-bonding capability increases with temperature.[1][2] |

| Dichloromethane | Low | Insufficient polarity to overcome lattice energy.[1][2] |

Partition Coefficient (LogP)[1]

Synthesis & Purification Context

Understanding the synthesis is critical for interpreting physical property data, as specific impurities define the melting point depression.

Synthesis Pathway

The standard route involves the cyclization of 2-amino-6-nitrophenol using a carbonyl source (Urea, Phosgene, or CDI).[1][2]

Figure 1: Synthesis logic flow.[1][2] Incomplete cyclization leaves the lower-melting precursor (112°C), drastically reducing the observed melting point of the bulk material.[1]

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Objective : To determine thermodynamic solubility in organic solvents.[1][2]

-

Preparation : Add excess 7-Nitro-3H-benzooxazol-2-one solid to 5 mL of the target solvent (e.g., DMSO, Octanol) in a glass vial.

-

Equilibration : Shake at 25°C for 24 hours using an orbital shaker.

-

Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter to remove undissolved solid.

-

Quantification : Dilute the supernatant and analyze via HPLC-UV (Detection at ~270-300 nm, corresponding to the nitro-aromatic chromophore).[1][2]

Protocol B: Purity Verification via HPLC

Objective : Distinguish the 7-nitro isomer from potential 6-nitro contaminants (if starting material was isomeric mixture).[1][2]

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase : Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).[1][2]

-

Rationale : The 7-nitro isomer, being more polar/sterically distinct due to the ortho-oxygen effect, typically elutes differently than the 5- or 6-nitro isomers.[1][2]

References

-

ChemicalBook . 5-Nitro-1,3-benzoxazol-2(3H)-one Properties. Available at: [1]

-

Thermo Scientific Chemicals . 6-Nitro-2(3H)-benzoxazolone Certificate of Analysis. Available at:

-

Indian Academy of Sciences . Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. J. Chem. Sci. (2020).[2] Available at: [1]

-

PubChem . Compound Summary: 7-Nitro-3H-benzooxazol-2-one (CAS 81117-90-0).[1][2] Available at: [1]

-

European Patent Office . EP0189612: Process for the preparation of benzoxazolinones.[1][2] (Referenced in UA52656C2 for 7-nitro synthesis).[1][2]

Structural and Mechanistic Profiling of Nitro-2-benzoxazolinone Isomers: A Technical Guide to 5-Nitro, 6-Nitro, and 7-Nitro Derivatives

Executive Summary

The 2-benzoxazolinone (BOA) scaffold is a privileged pharmacophore in medicinal chemistry, defined by a benzene ring fused to an oxazole ring bearing a ketone group at the 2-position[1]. The functionalization of this core via nitration at the 5-, 6-, or 7-position fundamentally alters the molecule's electronic distribution, thermochemical stability, and biological reactivity[2],[3]. For drug development professionals, understanding the distinct causality between the nitro group's regiochemistry and the resulting physicochemical properties is critical for rational drug design. This whitepaper provides an in-depth technical analysis of 5-nitro, 6-nitro, and 7-nitro-2-benzoxazolinone isomers, detailing their structural nuances, validated synthetic protocols, and divergent mechanistic pathways.

Structural and Thermochemical Profiling

The numbering system of the 2-benzoxazolinone core dictates its nomenclature and reactivity: the oxygen atom is position 1, the carbonyl carbon is 2, and the nitrogen atom is 3[4],[5]. The fused benzene ring carbons are numbered 4 through 7. The position of the strongly electron-withdrawing nitro group (-NO₂) dictates the acidity of the NH proton and the stability of the conjugate base through distinct electronic effects:

-

6-Nitro-2-benzoxazolinone : The nitro group is located at C6, which is para to the NH group (position 3)[6]. This configuration allows the nitro group to exert both strong mesomeric (-M) and inductive (-I) effects directly on the nitrogen atom. By withdrawing electron density and stabilizing the resulting anion via resonance, the 6-nitro substitution significantly increases the acidity of the NH proton[2]. This makes the 6-nitro isomer highly reactive towards electrophiles, serving as an optimal precursor for N-alkylation.

-

5-Nitro-2-benzoxazolinone : Located at C5, the nitro group is meta to the nitrogen atom and para to the oxygen atom[6]. Because it is meta to the NH group, it cannot stabilize the nitrogen anion via resonance (-M); it only exerts a moderate inductive (-I) pull. However, its para relationship to the oxygen atom alters the electronic distribution of the oxazole ring, making it highly suitable for Mannich reactions and yielding derivatives with potent specific biological targets[7].

-

7-Nitro-2-benzoxazolinone : Positioned at C7, the nitro group is ortho to the oxygen atom[8]. Here, steric hindrance and localized inductive effects dominate. The proximity to the heteroatom ring creates a constrained scaffold, which is heavily utilized in synthesizing bulky, CNS-penetrating agents[8],[9].

Quantitative Isomer Comparison

| Isomer | Substitution Position | Electronic Effect on NH (Pos. 3) | Primary Synthetic Utility | Key Biological Activity |

| 5-Nitro | Para to O(1), Meta to N(3) | Moderate Inductive (-I) | Mannich base synthesis | Analgesic, Anti-inflammatory (NOS inhibition) |

| 6-Nitro | Para to N(3), Meta to O(1) | Strong Mesomeric (-M) & Inductive (-I) | N-alkylation, Reduction to amine | Antimicrobial, Anticancer precursors |

| 7-Nitro | Ortho to O(1), Meta to N(3) | Moderate Inductive (-I) + Steric | N-alkylation with bulky groups | CNS agents (Schizophrenia, Parkinson's) |

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, experimental protocols must function as self-validating systems. Below are field-proven methodologies for synthesizing and functionalizing specific nitro-isomers.

Protocol A: Synthesis of 5-Nitro-2-benzoxazolinone and Bioactive Mannich Bases

This protocol describes the cyclization of a nitro-aminophenol precursor followed by structural validation, ensuring high-purity intermediates for downstream drug development[10].

-

Cyclization : Dissolve 0.03 mol of 4-nitro-2-aminophenol in 100 mL of anhydrous tetrahydrofuran (THF)[10].

-

Activation : Add 0.045 mol of 1,1-carbonyldiimidazole to the solution[10].

-

Reaction : Reflux the mixture on an oil bath for 4 hours[10].

-

Solvent Exchange : Remove the THF solvent in vacuo and add N,N-dimethylformamide (DMF) to the residue[10].

-

Isolation : Store the solution overnight at low temperature (e.g., refrigerator) to precipitate 5-nitro-2-benzoxazolinone as dark yellow prismatic crystals (Yield: ~62%, m.p. 225-260°C)[10].

-

Self-Validation (Quality Control) : Validate the intermediate via IR spectroscopy. Ensure the presence of the C=O stretch at approximately 1746 cm⁻¹ and the NH stretch at 11.8 ppm in ¹H-NMR[10]. Do not proceed to step 7 if these markers are absent.

-

Mannich Reaction : React the validated 5-nitro-2-benzoxazolinone with a substituted piperazine and formaldehyde to yield the final analgesic Mannich base[11],[10].

Experimental workflow for the synthesis and validation of 5-nitro-2-benzoxazolinone derivatives.

Protocol B: N-Alkylation of 7-Nitro-2-benzoxazolinone

The 7-nitro isomer is frequently utilized to create bifunctional CNS agents. The following protocol outlines its N-alkylation[8].

-

Dissolution : Dissolve 3.94 g (21.9 mmol) of 7-nitro-2-benzoxazolinone in 40 mL of DMSO[8].

-

Deprotonation : Add 1.72 g of 85% KOH powder (26.2 mmol) to act as a base[8].

-

Alkylation : Cool the solution with water and add 3.72 g (26.2 mmol) of methyl iodide (MeI) dissolved in 6 mL of DMSO dropwise over 10 minutes[8].

-

Completion : Stir the reaction mixture at room temperature for 16 hours to ensure complete N-alkylation before downstream processing[8].

Biological Activities and Mechanistic Pathways

The regiochemistry of the nitro group directly dictates the pharmacological trajectory of the resulting derivatives.

5-Nitro Isomers (Analgesic & Anti-inflammatory): Derivatives of 5-nitro-2-benzoxazolinone, particularly its Mannich bases, exhibit potent analgesic and anti-inflammatory activities[11]. Mechanistically, these compounds act as non-amino acid-based inhibitors of Nitric Oxide Synthase (NOS)[10]. By inhibiting NOS, they prevent the conversion of L-arginine to nitric oxide (NO), effectively reducing inflammation and providing pain relief comparable to aspirin, but with significantly lower ulcerogenic liability[7],[10].

Mechanistic pathway of NOS inhibition by 5-nitro-2-benzoxazolinone Mannich bases.

6-Nitro Isomers (Antimicrobial & Anticancer): Due to the highly acidic NH proton, 6-nitro-2-benzoxazolinone is an excellent constrained scaffold for generating complex heterocyclic systems[2],. These derivatives are frequently screened for cytotoxicity against human cancer cell lines (e.g., MCF-7, HCT-116) and are heavily utilized as precursors in antimicrobial drug discovery.

7-Nitro Isomers (CNS Modulators): The steric profile of the 7-nitro isomer makes it a preferred starting material for synthesizing piperazine and piperidine derivatives that target the central nervous system[8]. These compounds act as antagonists for dopamine (D2) and serotonin receptors, showing high clinical promise in treating schizophrenia, Parkinson's disease, and severe anxiety, notably with a reduced tendency to cause extrapyramidal side effects (catalepsy) compared to traditional antipsychotics[8],[9].

Conclusion

The isomeric positioning of the nitro group on the 2-benzoxazolinone scaffold is not merely a structural triviality; it is the definitive factor that governs the molecule's thermochemistry, synthetic utility, and biological target. By leveraging the distinct electronic effects of the 5-nitro, 6-nitro, and 7-nitro configurations, drug development professionals can rationally design highly specific therapeutic agents ranging from peripheral NOS inhibitors to complex CNS modulators.

References

1.[2] Silva, A. L. R., et al. "Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone." Molecules, MDPI / ResearchGate. URL: 2.[7] Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, PMC - NIH. URL: 3.[3] Ribeiro da Silva, M. D. M. C., et al. "Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles." ResearchGate. URL: 4.[11] Köksal, M., et al. "Analgesic and antiinflammatory activities of some new mannich bases of 5-nitro-2-benzoxazolinones." Scilit. URL: 5.[10] Köksal, M., et al. "Analgesic and antiinflammatory activities of some new mannich bases of 5-nitro-2-benzoxazolinones." Ovid. URL: 6.[8] "RU2178414C2 - Derivatives of piperazine and piperidine and method of their synthesis." Google Patents. URL: 7. "6-Chloro-2-benzoxazolinone|CAS 19932-84-4." Benchchem. URL: 8.[9] "UA52656C2 - Hyperazine and piperidine derivatives, a process for preparation thereof." Google Patents. URL: 9.[6] "6-nitro-2(3H)-benzoxazolone." Stenutz.eu. URL: 10.[4] "SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES." Leena-luna.co.jp. URL: 11.[5] "2(3H)-Benzoxazolone | C7H5NO2 | CID 6043." PubChem. URL: 12.[1] "Showing Compound 2-Benzoxazolone (FDB010916)." FooDB. URL:

Sources

- 1. Showing Compound 2-Benzoxazolone (FDB010916) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]

- 5. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-nitro-2(3H)-benzoxazolone [stenutz.eu]

- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RU2178414C2 - Derivatives of piperazine and piperidine and method of their synthesis - Google Patents [patents.google.com]

- 9. UA52656C2 - Hyperazine and piperidine derivatives, a process for preparation thereof,. a pharmaceutical composition, a process for preparation of pharmaceutical composition , and a process for treatment of the central nervous system disorders - Google Patents [patents.google.com]

- 10. ovid.com [ovid.com]

- 11. Analgesic and antiinflammatory activities of some new mannich bases of 5-nitro-2-benzoxazolinones | Scilit [scilit.com]

The Therapeutic Potential of nNOS Inhibitors in CNS Disorders: A Technical Guide Focused on 7-Nitroindazole as a Proxy for 7-Nitro-3H-benzooxazol-2-one

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Specificity of 7-Nitro-3H-benzooxazol-2-one

Initial inquiries into the therapeutic potential of 7-Nitro-3H-benzooxazol-2-one in central nervous system (CNS) disorders reveal a significant scarcity of direct scientific literature. While the benzoxazolone scaffold is of pharmacological interest, specific data on the 7-nitro substituted variant remains largely unpublished. However, the core chemical features of this molecule—a nitro-aromatic system coupled with a heterocyclic structure—point towards a potential mechanism of action shared by a more extensively studied compound: 7-nitroindazole (7-NI). Both molecules possess a nitro group on a bicyclic aromatic system, suggesting possible similarities in their biological targets and therapeutic applications.

This technical guide will, therefore, pivot to an in-depth analysis of 7-nitroindazole as a well-documented proxy. By examining the established neuroprotective properties of 7-NI, we can extrapolate the potential therapeutic avenues for 7-Nitro-3H-benzooxazol-2-one and provide a robust framework for its future investigation. This document will serve as a comprehensive resource, detailing the mechanistic underpinnings, preclinical evidence, and experimental methodologies relevant to this class of compounds.

The Core Mechanism: Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The primary mechanism through which 7-nitroindazole exerts its neuroprotective effects is the selective inhibition of neuronal nitric oxide synthase (nNOS). Nitric oxide (NO) is a pleiotropic signaling molecule in the CNS, playing a crucial role in neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, under pathological conditions such as excitotoxicity and neuroinflammation, excessive NO production by nNOS becomes a key driver of neuronal damage.

The Causality Behind Targeting nNOS:

Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to a massive influx of Ca2+, which in turn activates nNOS. The resultant surge in NO production contributes to neuronal injury through several pathways:

-

Peroxynitrite Formation: NO readily reacts with superoxide radicals (O2•−) to form the highly reactive and damaging peroxynitrite (ONOO−). Peroxynitrite nitrates tyrosine residues on proteins, leading to loss of function, and induces lipid peroxidation and DNA damage.

-

Mitochondrial Dysfunction: Excessive NO can inhibit key enzymes of the mitochondrial respiratory chain, leading to energy failure and the generation of more reactive oxygen species (ROS).

-

Apoptosis Induction: NO can trigger programmed cell death by activating caspase-dependent and -independent apoptotic pathways.

7-Nitroindazole, by selectively inhibiting nNOS, effectively curtails this cascade of neurotoxic events at its source. Its selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) is a critical therapeutic advantage, as eNOS-derived NO is essential for maintaining cerebral blood flow, and iNOS is primarily involved in the immune response.

Signaling Pathway of nNOS-Mediated Neurotoxicity and 7-NI Intervention

Caption: nNOS-mediated neurotoxicity pathway and the inhibitory action of 7-Nitroindazole.

Preclinical Evidence: Therapeutic Potential Across CNS Disorders

The neuroprotective efficacy of 7-nitroindazole has been demonstrated in a variety of preclinical models of CNS disorders.

Ischemic Stroke

In animal models of focal and global cerebral ischemia, administration of 7-NI has been shown to significantly reduce infarct volume and improve neurological outcomes.[1][2][3] This protection is attributed to the attenuation of excitotoxic neuronal death in the ischemic penumbra.[2] Pre-ischemic administration of 7-NI has been found to be more effective than post-ischemic treatment, highlighting the importance of early intervention.[3]

Parkinson's Disease

7-Nitroindazole has shown promise in preclinical models of Parkinson's disease. It protects against the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced dopaminergic neurodegeneration.[4] The mechanism involves the inhibition of NO-mediated toxicity and the reduction of 3-nitrotyrosine formation, a marker of peroxynitrite-induced damage.[4] Furthermore, in a non-human primate model, 7-NI was shown to reduce L-DOPA-induced dyskinesias, a common side effect of long-term Parkinson's treatment, without compromising the anti-parkinsonian effects of L-DOPA.[5]

Epilepsy

While 7-nitroindazole alone does not always exhibit strong anticonvulsant properties, it has been shown to potentiate the effects of several conventional antiepileptic drugs (AEDs).[6][7] For instance, it enhances the anticonvulsant activity of diazepam, phenobarbital, and valproate in audiogenic seizure models and oxcarbazepine in the maximal electroshock-induced seizure model.[6][7] This suggests a potential role for 7-NI as an adjunctive therapy in refractory epilepsy. The mechanism is thought to involve not only nNOS inhibition but also modulation of catecholaminergic systems.[6]

Alzheimer's Disease

In an experimental model of Alzheimer's disease induced by intracerebroventricular streptozotocin, prophylactic treatment with 7-nitroindazole significantly prevented cognitive deficits and attenuated biochemical alterations such as increased acetylcholinesterase activity, oxidative stress, and nitrite levels. This suggests that nNOS inhibition could be a viable strategy to mitigate the early stages of neurodegeneration in Alzheimer's disease.

Table 1: Summary of Preclinical Efficacy of 7-Nitroindazole

| CNS Disorder | Preclinical Model | Key Findings | References |

| Ischemic Stroke | Gerbil model of global cerebral ischemia | Significant neuroprotection against neuronal death in the hippocampus. | [1] |

| Rat model of transient focal cerebral ischemia | Reduced cortical and striatal infarct volumes with pre-ischemic administration. | [3] | |

| Parkinson's Disease | MPTP-induced neurotoxicity in mice | Dose-dependent protection against dopamine depletion. | [4] |

| MPTP-induced dyskinesias in macaques | Significant decrease in L-DOPA-induced dyskinesias. | [5] | |

| Epilepsy | Audiogenic seizures in DBA/2 mice | Potentiated the anticonvulsant activity of conventional AEDs. | [6] |

| Maximal electroshock-induced seizures in mice | Significantly potentiated the anticonvulsant activity of oxcarbazepine. | [7] | |

| Alzheimer's Disease | Intracerebroventricular streptozotocin in rats | Prophylactic treatment prevented cognitive deficits and biochemical alterations. |

Experimental Protocols: A Framework for Investigation

For researchers aiming to investigate the therapeutic potential of 7-Nitro-3H-benzooxazol-2-one or related compounds, the following experimental workflows, adapted from studies on 7-nitroindazole, provide a robust starting point.

In Vitro Assessment of Neuroprotection

Objective: To determine the ability of the test compound to protect primary neuronal cultures from excitotoxic insults.

Methodology:

-

Primary Neuronal Culture:

-

Isolate and culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

-

Plate neurons on poly-D-lysine coated plates and maintain in a suitable neurobasal medium.

-

-

Induction of Excitotoxicity:

-

After 7-10 days in vitro, expose the mature neuronal cultures to an excitotoxic concentration of NMDA (e.g., 100-300 µM) for a defined period (e.g., 30 minutes).

-

-

Compound Treatment:

-

Pre-treat the neuronal cultures with a range of concentrations of the test compound (e.g., 1-100 µM) for a specified duration (e.g., 1-2 hours) prior to the NMDA insult.

-

-

Assessment of Neuronal Viability:

-

24 hours post-insult, assess neuronal viability using assays such as:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Measures lactate dehydrogenase release from damaged cells.

-

Live/Dead Staining: Utilizes calcein-AM (live cells) and ethidium homodimer-1 (dead cells) for fluorescent imaging.

-

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the test compound relative to the vehicle-treated control.

-

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for in vitro assessment of neuroprotection against excitotoxicity.

In Vivo Evaluation in an Ischemic Stroke Model

Objective: To assess the in vivo efficacy of the test compound in reducing brain injury in a rodent model of ischemic stroke.

Methodology:

-

Animal Model:

-

Utilize adult male Sprague-Dawley rats or C57BL/6 mice.

-

-

Induction of Focal Cerebral Ischemia:

-

Perform transient middle cerebral artery occlusion (tMCAO) by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 90 minutes).

-

-

Compound Administration:

-

Administer the test compound via a relevant route (e.g., intraperitoneal injection) at a predetermined dose and time point relative to the ischemic insult (e.g., 30 minutes before or 1 hour after occlusion).

-

-

Neurological Deficit Scoring:

-

At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

-

-

Infarct Volume Measurement:

-

Following neurological assessment, euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis:

-

Compare the neurological deficit scores and infarct volumes between the compound-treated group and the vehicle-treated control group.

-

Future Directions and Considerations

While 7-nitroindazole provides a compelling case for the therapeutic potential of nNOS inhibitors, several factors need to be considered for the development of novel compounds like 7-Nitro-3H-benzooxazol-2-one:

-

Pharmacokinetics and Blood-Brain Barrier Penetration: A critical aspect for any CNS drug is its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of any new compound must be thoroughly characterized.

-

Toxicology: Comprehensive toxicological studies are essential to ensure the safety of any new therapeutic agent. Potential off-target effects and long-term toxicity need to be carefully evaluated.

-

Therapeutic Window: The timing of administration is crucial for neuroprotective agents. Future studies should aim to define the therapeutic window for new compounds in various CNS disorder models.

-

Combination Therapies: Given the complex pathophysiology of many CNS disorders, combination therapies that target multiple pathways may be more effective. The potential for synergistic effects with existing treatments should be explored.

References

- Neurobiological effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, in experimental paradigm of Alzheimer's disease. [URL: https://www.researchgate.net/publication/230600490_Neurobiological_effect_of_7-nitroindazole_a_neuronal_nitric_oxide_synthase_inhibitor_in_experimental_paradigm_of_Alzheimer's_disease]

- O'Neill, M. J., et al. "Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia." European journal of pharmacology 298.3 (1996): 307-312. [URL: https://pubmed.ncbi.nlm.nih.gov/8908003/]

-

Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][8]oxazin-4-ones as potent anticancer and antioxidant agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7159239/]

- De Sarro, G., et al. "7-Nitroindazole potentiates the antiseizure activity of some anticonvulsants in DBA/2 mice." European journal of pharmacology 390.1-2 (2000): 43-52. [URL: https://pubmed.ncbi.nlm.nih.gov/10771293/]

- Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4-(7-Nitro-2.1,3,-Benzoxadiazole -4-Yl)

- Nanri, K., et al. "The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats." Stroke 29.6 (1998): 1248-1254. [URL: https://pubmed.ncbi.nlm.nih.gov/9626301/]

- Schulz, J. B., et al. "Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice." Journal of neurochemistry 64.2 (1995): 936-939. [URL: https://pubmed.ncbi.nlm.nih.gov/7830085/]

- Jáidar, M., et al. "7-Nitroindazole reduces L-DOPA-induced dyskinesias in non-human Parkinsonian primate." Open Biology 13.5 (2023): 220370. [URL: https://royalsocietypublishing.org/doi/10.1098/rsob.220370]

- 7-Nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2(1H)-one. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/7-nitro-5-2-chlorophenyl-3h-1-4-benzodiazepin-2-1h-one]

- Vakili, A., A. A. Nekooeian, and G. A. Dehghani. "L-NAME and 7-Nitroindazole Reduces Brain Injuries in Transient Focal Cerebral Ischemia in Rat." Iranian Journal of Medical Sciences 29.3 (2004): 109-115. [URL: https://ijms.sums.ac.ir/article_26744.html]

- Luszczki, J. J., et al. "7-Nitroindazole potentiates the anticonvulsant action of some second-generation antiepileptic drugs in the mouse maximal electroshock-induced seizure model." Journal of neural transmission 113.9 (2006): 1157-1168. [URL: https://pubmed.ncbi.nlm.nih.gov/16465545/]

Sources

- 1. Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 4. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Nitroindazole reduces L-DOPA-induced dyskinesias in non-human Parkinsonian primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Nitroindazole potentiates the antiseizure activity of some anticonvulsants in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Nitroindazole potentiates the anticonvulsant action of some second-generation antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Catalytic Reduction of 7-Nitro-2-benzoxazolinone to 7-Amino-2-benzoxazolinone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocol.

Executive Summary & Rationale

The compound 7-amino-2-benzoxazolinone (CAS 81282-60-2) is a highly valued synthetic intermediate in medicinal chemistry, most notably serving as a core building block for dopamine D2 receptor antagonists and partial agonists such as bifeprunox and pardoprunox [1, 2].

The most efficient and scalable method to synthesize this amine is via the catalytic reduction of its precursor, 7-nitro-2-benzoxazolinone . This application note provides field-proven, self-validating protocols for this transformation, detailing both standard hydrogen gas (

Reaction Mechanism: The Haber Pathway

The reduction of aromatic nitro compounds catalyzed by Palladium on Carbon (Pd/C) does not occur in a single step. Instead, it follows the classical Haber mechanism [3, 4]. Understanding this pathway is critical for troubleshooting; incomplete reduction often leads to the accumulation of reactive intermediates.

-

Deoxygenation: The nitro group (

) is reduced to a nitroso intermediate ( -

Hydrogenation: The nitroso species is rapidly hydrogenated to a hydroxylamine intermediate (

). -

Final Reduction: The hydroxylamine undergoes further reduction and dehydration to yield the final primary amine (

).

Figure 1: Stepwise Haber mechanism for Pd/C-catalyzed reduction of the 7-nitro group to an amine.

Experimental Workflows

To accommodate different laboratory setups, two distinct protocols are provided. Protocol A is the industry standard for scale-up, while Protocol B avoids the use of flammable hydrogen gas, making it ideal for standard fume hoods.

Figure 2: Experimental workflow for the catalytic reduction of 7-nitro-2-benzoxazolinone.

Protocol A: Standard Catalytic Hydrogenation ( Gas)

This protocol utilizes a hydrogen balloon or Parr shaker and is highly atom-economical.

Materials:

-

7-nitro-2-benzoxazolinone: 10.0 mmol (1.80 g)

-

10% Palladium on Carbon (Pd/C, 50% wet): 0.18 g (10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH): 50 mL

-

Hydrogen gas (

)

Step-by-Step Procedure:

-

Solubilization: In a 100 mL round-bottom flask, dissolve 1.80 g of 7-nitro-2-benzoxazolinone in 50 mL of HPLC-grade methanol. Causality: Methanol is highly polar, stabilizing the polar hydroxylamine intermediate and accelerating the final reduction step.

-

Inerting the System: Seal the flask with a rubber septum. Insert a needle connected to a nitrogen (

) line and a vent needle. Purge the solution for 10 minutes. Causality: Removing oxygen prevents the explosive ignition of -

Catalyst Addition: Briefly remove the septum and carefully add 0.18 g of 10% Pd/C. Re-seal and purge with

for another 5 minutes. -

Hydrogen Introduction: Replace the

line with a balloon filled with -

Reaction: Stir the mixture vigorously at room temperature (

) for 4–6 hours. -

Self-Validation (TLC/LC-MS): Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The nitro precursor is UV-active and runs higher (less polar), while the amine product stays lower and stains heavily with ninhydrin. Do not proceed until the starting material is completely consumed.

-

Filtration: Purge the flask with

to remove residual -

Isolation: Concentrate the filtrate under reduced pressure to yield 7-amino-2-benzoxazolinone as an off-white to pale yellow solid.

Protocol B: Transfer Hydrogenation (Ammonium Formate)

This protocol uses ammonium formate as an in-situ hydrogen donor, eliminating the need for pressurized

Materials:

-

7-nitro-2-benzoxazolinone: 10.0 mmol (1.80 g)

-

10% Pd/C (50% wet): 0.18 g

-

Ammonium formate (

): 50.0 mmol (3.15 g, 5 equivalents) -

Methanol (MeOH): 50 mL

Step-by-Step Procedure:

-

Setup: Dissolve the nitro compound in 50 mL of methanol in a 100 mL round-bottom flask. Purge with

. -

Catalyst & Donor Addition: Add the Pd/C catalyst, followed by the slow, portion-wise addition of solid ammonium formate. Causality: Ammonium formate decomposes on the Pd surface to release

, -

Reflux: Attach a reflux condenser and heat the mixture to

for 2 hours. -

Workup: Cool to room temperature, filter through Celite, and concentrate. Because ammonium formate leaves water-soluble byproducts, dissolve the crude residue in Ethyl Acetate (50 mL) and wash with water (

mL) and brine (20 mL). Dry over

Quantitative Data & Protocol Comparison

| Parameter | Protocol A ( | Protocol B (Transfer Hydrogenation) |

| Typical Yield | 92 - 96% | 88 - 93% |

| Reaction Time | 4 - 6 hours | 1.5 - 2 hours |

| Temperature | Room Temperature ( | Reflux ( |

| Safety Profile | Moderate (Requires handling flammable | High (No |

| Workup Complexity | Low (Direct evaporation) | Moderate (Requires aqueous wash) |

| Scalability | Excellent (Standard for kg-scale) | Good (Best for <100g scale due to gas evolution) |

Troubleshooting & Best Practices (E-E-A-T Insights)

-

Incomplete Reduction (Orange/Red Discoloration): If the final product is heavily discolored (orange/red), the reaction likely stalled at the azo or azoxy dimer stage, or the hydroxylamine intermediate. Solution: Ensure the

balloon is fully inflated to maintain positive pressure, or check if the Pd/C catalyst was poisoned by sulfur/halogen impurities in the starting material. -

Catalyst Poisoning: Benzoxazolinone rings can sometimes coordinate with palladium. If the reaction is sluggish, adding a catalytic amount of glacial acetic acid (0.1 mL) can protonate the intermediate amines, preventing them from poisoning the Pd surface.

-

Storage of the Amine: 7-amino-2-benzoxazolinone is electron-rich and prone to atmospheric oxidation (turning dark brown over time). Store the isolated solid in an amber vial under an argon or nitrogen atmosphere at

.

References

-

Laus, G., Kahlenberg, V., Wurst, K., Nerdinger, S., & Schottenberger, H. (2014). Synthesis of Substituted Benzoxazolinones by the Curtius Rearrangement: Crystal Structures of Intermediates and By-Products. Zeitschrift für Naturforschung B. Available at:[Link]

-

Formenti, D., Ferretti, F., Scharnagl, F. K., & Beller, M. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2611-2680. Available at:[Link]

-

Mahyuddin, M. N., et al. (2023). Palladium Nanoparticles on Chitosan-Coated Superparamagnetic Manganese Ferrite: A Biocompatible Heterogeneous Catalyst for Nitroarene Reduction and Allyl Carbamate Deprotection. MDPI Molecules. Available at:[Link]

Using 7-nitro-2-benzoxazolinone as a scaffold for antipsychotic drug synthesis

This guide outlines a high-precision workflow for utilizing 7-nitro-2-benzoxazolinone (7-nitro-BOA) as a privileged scaffold in the synthesis of atypical antipsychotic candidates.

Executive Summary & Rationale

The development of atypical antipsychotics relies heavily on the "privileged structure" hypothesis. The 2-benzoxazolinone (2(3H)-benzoxazolone) core is a bioisostere of the catechol moiety found in dopamine and the indole core of serotonin.

We utilize the 7-nitro-2-benzoxazolinone variant specifically for three mechanistic reasons:

-

Electronic Activation: The electron-withdrawing nitro group at the 7-position significantly increases the acidity of the N3-proton (

-

Orthogonal Functionalization: The 7-nitro group serves as a masked amino handle. Post-alkylation reduction yields a 7-amino derivative, allowing for the introduction of amides or ureas—critical H-bond donors for binding to the secondary pocket of the Dopamine D2 receptor (analogous to the carbostyril NH in aripiprazole).

-

Metabolic Stability: The benzoxazolinone ring is resistant to oxidative metabolism compared to open-chain bioisosteres.

Chemical Biology & Pharmacophore Mapping

To design effective antipsychotics, the scaffold must align with the D2/5-HT2A pharmacophore .

The "Head-Linker-Tail" Strategy

-

The Head (Scaffold): 7-nitro-BOA mimics the endogenous neurotransmitter core.

-

The Linker: A polymethylene chain (typically

or -

The Tail: An arylpiperazine or piperidine moiety (e.g., 4-(2,3-dichlorophenyl)piperazine) provides high affinity for the D2 orthosteric site.

Figure 1: Pharmacophore assembly strategy using 7-nitro-BOA.

Synthetic Protocol: Step-by-Step

This workflow describes the synthesis of a target library where the 7-nitro scaffold is alkylated and subsequently functionalized.

Phase 1: Preparation of the Linker-Scaffold Intermediate

Objective: Attach a halo-alkyl linker to the N3 position.

Reagents:

-

Substrate: 7-nitro-2-benzoxazolinone (1.0 eq)

-

Electrophile: 1-bromo-3-chloropropane (3.0 eq) — Excess prevents dimerization.

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq)[1] -

Solvent: Acetonitrile (MeCN) or DMF (Dry).

-

Catalyst: Potassium Iodide (KI) (0.1 eq) — Finkelstein activation.

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 10 mmol of 7-nitro-2-benzoxazolinone in 30 mL of anhydrous MeCN.

-

Deprotonation: Add

(20 mmol) and stir at room temperature for 15 minutes. The suspension may darken, indicating anion formation. -

Addition: Add KI (1 mmol) followed by dropwise addition of 1-bromo-3-chloropropane (30 mmol).

-

Reflux: Heat the mixture to reflux (

C) for 6–8 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material ( -

Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Water (9:1) to remove excess alkyl halide.

-

Yield Expectation: 85–92%.

-

Checkpoint:

NMR should show a triplet at

-

Phase 2: Coupling of the Pharmacophore Tail

Objective: Displace the terminal chloride with an arylpiperazine.

Reagents:

-

Substrate: 3-(3-chloropropyl)-7-nitro-2-benzoxazolinone (1.0 eq)

-

Nucleophile: 1-(2,3-dichlorophenyl)piperazine (1.1 eq)

-

Base: Triethylamine (

) (3.0 eq) or -

Solvent: Acetonitrile (MeCN)

-

Catalyst: NaI (0.5 eq)

Protocol:

-

Combine the chloro-intermediate (5 mmol), arylpiperazine (5.5 mmol),

(15 mmol), and NaI (2.5 mmol) in 20 mL MeCN. -

Reflux for 12–24 hours. The reaction is slower than Phase 1 due to the secondary nature of the piperazine and the chloride leaving group.

-

Quench: Cool to RT, dilute with water (50 mL), and extract with Dichloromethane (DCM, 3 x 30 mL).

-

Wash: Wash organic layers with Brine, dry over

. -

Purification: Flash Column Chromatography (

, gradient 0-5% MeOH in DCM).

Phase 3: Functionalization of the 7-Nitro Group (Optional but Recommended)

Objective: Convert the 7-nitro group to a 7-amide to mimic the hydrogen-bonding capability of established antipsychotics (e.g., aripiprazole).

Protocol (Reduction & Acylation):

-

Reduction: Dissolve the nitro-compound in MeOH/THF (1:1). Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) for 4 hours. Filter through Celite.

-

Observation: The yellow color of the nitro compound will fade to a pale amine solution.

-

-

Acylation: To the crude amine in DCM (

C), add Pyridine (2.0 eq) and Acetyl Chloride (1.1 eq). Stir for 2 hours. -

Result: This yields the 7-acetamido derivative, often showing superior D2 receptor binding kinetics.

Visualizing the Synthetic Workflow

Figure 2: Step-by-step synthetic pathway for 7-nitro-BOA derivatives.

Analytical Validation & QC

To ensure scientific integrity, the following data points must be verified for the final compound:

| Analytical Method | Expected Signal / Criteria | Diagnostic Value |

| 1H NMR (DMSO-d6) | 7-H proton (deshielded by Nitro/Amide) | |

| 1H NMR (DMSO-d6) | ||

| IR Spectroscopy | 1760-1780 | Cyclic Carbamate (C=O) stretch |

| IR Spectroscopy | 1350 & 1530 | |

| HPLC Purity | > 95% Area | Required for biological assay |

| HRMS (ESI+) | Mass accuracy < 5 ppm |

Critical Considerations (Troubleshooting)

-

O-Alkylation vs. N-Alkylation: While benzoxazolinones preferentially N-alkylate, high temperatures or improper bases (e.g., NaH in THF) can promote O-alkylation at the carbonyl oxygen (forming an isourea ether). Stick to

/MeCN or Acetone to ensure exclusive N-alkylation [1]. -

Solubility: The 7-nitro derivatives are often poorly soluble in non-polar solvents. Use DMF or DMSO for biological stock solutions.

-

Safety: 1-bromo-3-chloropropane is an alkylating agent and potential carcinogen. Handle in a fume hood.

References

-

Synthesis and biological profile of benzoxazolone derivatives. Source: ResearchGate URL:[2][3][Link]

-

Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Source: PubMed URL:[Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles (Alkylation Protocols). Source: PMC (NIH) URL:[Link]

-

Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones. Source: PMC (NIH) URL:[Link]

-

Selective N-alkylation of primary amines... (Optimization of Alkylation). Source: ResearchGate URL:[2][3][Link]

Sources

Preparation of piperazine derivatives from 7-nitrobenzoxazolone

An Application Guide for the Synthesis, and Characterization of Piperazine Derivatives from 7-Nitrobenzoxazolone